molecular formula C13H13N5OS B6076920 N-1H-benzimidazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide

N-1H-benzimidazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B6076920
M. Wt: 287.34 g/mol
InChI Key: BEOOJILPZJIALZ-UHFFFAOYSA-N
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Description

“N-1H-benzimidazol-2-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a compound that belongs to the benzimidazole class . Benzimidazoles are known for their remarkable medicinal and pharmacological properties . They have been used in the development of various drugs and pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole derivatives has garnered the attention of medicinal chemists and biologists due to their remarkable medicinal and pharmacological properties . They are designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain .


Molecular Structure Analysis

Benzimidazole is an aromatic organic compound that contains a benzene ring fused to an imidazole ring at the 4,5-position to form a bicyclic ring . The structure of benzimidazole derivatives significantly contributes to their biological activity .


Chemical Reactions Analysis

Benzimidazole derivatives exert their effects mainly by interacting with various biological targets. For example, they have been found to interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is complex and can involve various pathways. Some compounds have been found to exert their antitumor activity by up-regulation of Bax, intracellular Ca2+ release, ROS generation, downregulation of Bcl-2, activation of caspase-9 and caspase-3, and subsequent cleavage of PARP, inhibition of CDK activity, and activation of the p53 protein .

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their potential as therapeutic agents. Future research will likely continue to explore the synthesis of new benzimidazole derivatives, their mechanisms of action, and their potential uses in medicine .

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-2-5-10-11(20-18-17-10)12(19)16-13-14-8-6-3-4-7-9(8)15-13/h3-4,6-7H,2,5H2,1H3,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOOJILPZJIALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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